n-(But-3-yn-1-yl)-4-isopropylcyclohexan-1-amine
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Overview
Description
n-(But-3-yn-1-yl)-4-isopropylcyclohexan-1-amine is an organic compound that features a cyclohexane ring substituted with an isopropyl group and an amine group. The compound also contains a but-3-yn-1-yl group, which introduces an alkyne functionality. This unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(But-3-yn-1-yl)-4-isopropylcyclohexan-1-amine typically involves multiple steps. One common approach is to start with a cyclohexanone derivative, which undergoes alkylation with an appropriate alkyne-containing reagent. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the alkylation process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
n-(But-3-yn-1-yl)-4-isopropylcyclohexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is often used for hydrogenation.
Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield diketones, while reduction can produce alkanes.
Scientific Research Applications
n-(But-3-yn-1-yl)-4-isopropylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-(But-3-yn-1-yl)-4-isopropylcyclohexan-1-amine involves its interaction with various molecular targets. The alkyne group can participate in click chemistry reactions, making it useful for labeling and tracking biological molecules. The amine group can form hydrogen bonds and ionic interactions with proteins and other biomolecules, potentially affecting their function .
Comparison with Similar Compounds
Similar Compounds
n-(But-3-yn-1-yl)-4-fluorobenzoyl-piperazine: Contains a similar alkyne group but has a piperazine ring instead of a cyclohexane ring.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Features an alkyne group and an indole ring.
Uniqueness
n-(But-3-yn-1-yl)-4-isopropylcyclohexan-1-amine is unique due to its combination of a cyclohexane ring, an isopropyl group, and an alkyne functionality. This combination provides a versatile platform for various chemical modifications and applications .
Properties
Molecular Formula |
C13H23N |
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Molecular Weight |
193.33 g/mol |
IUPAC Name |
N-but-3-ynyl-4-propan-2-ylcyclohexan-1-amine |
InChI |
InChI=1S/C13H23N/c1-4-5-10-14-13-8-6-12(7-9-13)11(2)3/h1,11-14H,5-10H2,2-3H3 |
InChI Key |
KTHCILLQMWNALE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)NCCC#C |
Origin of Product |
United States |
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